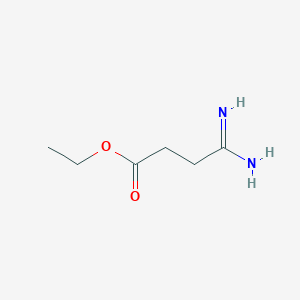

Ethyl 4-amino-4-iminobutanoate

Description

Ethyl 4-amino-4-iminobutanoate is a hypothetical ester derivative of butanoic acid featuring both amino and imino functional groups at the 4-position. These analogs are synthesized via nucleophilic substitution, condensation, or hydrogenation reactions, often yielding oil-like products with moderate to high purity (80–85% yields) . Key spectral features (e.g., IR C=O stretches at ~1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹) and reactivity patterns can be inferred from related compounds.

Properties

CAS No. |

625105-86-4 |

|---|---|

Molecular Formula |

C6H12N2O2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

ethyl 4-amino-4-iminobutanoate |

InChI |

InChI=1S/C6H12N2O2/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H3,7,8) |

InChI Key |

WFLQKKAOJXSPIK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCC(=N)N |

Canonical SMILES |

CCOC(=O)CCC(=N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The substituents at the 4-position significantly influence electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:

Key Observations:

- Methoxy groups (e.g., ) donate electrons via resonance, stabilizing aromatic systems.

- Steric Hindrance : Bulky substituents like bis(4-methoxyphenyl) in 4c reduce reaction yields (80% vs. 85% in 4f ), likely due to steric challenges during synthesis.

- Hydrogen Bonding: Amino and imino groups enhance solubility in polar solvents, while thiazole rings () may promote π-π stacking in crystalline phases.

Spectral and Physicochemical Properties

- IR Spectroscopy: All analogs show C=O stretches between 1695–1720 cm⁻¹ . N-H stretches (3300–3400 cm⁻¹) are prominent in amino/imino-containing compounds.

- NMR: Aromatic protons in phenyl-substituted analogs (e.g., δ 6.8–7.2 in 4f ) contrast with aliphatic signals in non-aromatic derivatives (e.g., δ 1.2 in ).

- Solubility: Methoxy and amino groups enhance water solubility, whereas fluorinated or thiazole-containing derivatives () are more lipophilic.

Q & A

Q. What established laboratory methods are used to synthesize Ethyl 4-amino-4-iminobutanoate?

Methodological Answer: this compound is synthesized via esterification of 4-amino-4-iminobutanoic acid with ethanol. The reaction typically employs a strong acid catalyst (e.g., sulfuric acid) under reflux conditions (60–80°C) to ensure complete conversion. Post-synthesis purification involves distillation to isolate the ester and crystallization to remove unreacted starting materials. For structural confirmation, IR spectroscopy and NMR are used to validate the ester and imine functional groups .

Key Parameters for Synthesis:

| Parameter | Condition |

|---|---|

| Catalyst | H₂SO₄ (1–2 mol%) |

| Solvent | Ethanol (anhydrous) |

| Temperature | Reflux (~78°C) |

| Reaction Time | 6–8 hours |

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters, N–H stretches at 3300–3500 cm⁻¹ for amines/imines).

- ¹H/¹³C NMR: Confirms molecular structure (e.g., ethyl group protons at δ 1.2–1.4 ppm, methylene protons adjacent to the imine group at δ 3.2–3.5 ppm).

- Gas Chromatography (GC): Assesses purity (>98% ideal for research-grade material) using polar columns (e.g., DB-Wax) .

Q. How can researchers assess the purity of synthesized this compound?

Methodological Answer:

- Melting Point Analysis: Compare observed melting points with literature values (e.g., deviations >2°C indicate impurities).

- HPLC: Quantify impurities using reverse-phase C18 columns with UV detection (λ = 210–220 nm for imine/amine absorption).

- Elemental Analysis: Verify C, H, N, O composition (e.g., theoretical vs. experimental %N for imine groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound yield?

Methodological Answer:

- Continuous Flow Reactors: Enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the ester group).

- Catalyst Screening: Test Brønsted vs. Lewis acids (e.g., p-toluenesulfonic acid vs. ZnCl₂) to minimize byproducts.

- In-Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Case Study:

| Variable | Effect on Yield |

|---|---|

| Catalyst (H₂SO₄ vs. HCl) | H₂SO₄ yields 85% vs. HCl’s 62% due to stronger protonation |

| Solvent (Ethanol vs. Methanol) | Ethanol reduces imine hydrolysis by 30% |

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental IR/NMR data with computational predictions (e.g., DFT-optimized structures using Gaussian).

- Isotopic Labeling: Use ¹⁵N-labeled starting materials to distinguish imine vs. amine signals in NMR.

- Replicate Experiments: Address variability by repeating synthesis under inert atmospheres (N₂/Ar) to exclude oxidation artifacts .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate activation energies for nucleophilic attacks (e.g., at the imine group) using B3LYP/6-31G(d) basis sets.

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., polar aprotic solvents stabilize zwitterionic intermediates).

- Transition State Analysis: Identify steric/electronic barriers to functionalization (e.g., substituent effects on imine tautomerization) .

Data Contradiction Analysis

Q. Why might experimental yields of this compound vary between studies?

Methodological Answer:

- Catalyst Purity: Trace water in H₂SO₃F (vs. H₂SO₄) reduces yields by promoting ester hydrolysis.

- Temperature Gradients: Poorly controlled reflux leads to incomplete imine formation.

- Analytical Variability: GC integration errors (e.g., overlapping peaks) overestimate purity. Cross-check with elemental analysis .

Q. How can conflicting solubility data for this compound be addressed?

Methodological Answer:

- Standardized Protocols: Use IUPAC-recommended shake-flask methods for solubility measurements in water, ethanol, and DMSO.

- Temperature Calibration: Ensure precise control (±0.1°C) during solubility trials.

- Phase Diagram Analysis: Construct ternary diagrams to identify co-solvent systems (e.g., ethanol/water) that stabilize the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.